2-(1-chlorocyclopropyl)oxirane
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Overview
Description
2-(1-Chlorocyclopropyl)oxirane is an organic compound with the molecular formula C5H7ClO It is characterized by the presence of a chlorocyclopropyl group attached to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-chlorocyclopropyl)oxirane typically involves the reaction of 2-chlorobenzyl halide with 1-chloro-1-chloroacetylcyclopropane in the presence of a solvent system such as methyl tetrahydrofuran . The reaction proceeds through the formation of an intermediate, which is then converted to the desired oxirane compound.
Industrial Production Methods
Industrial production methods for this compound often involve the use of safer and more efficient solvents compared to traditional methods. For example, the use of toluene and tetrahydrofuran as solvents has been reported to improve the yield and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Chlorocyclopropyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include magnesium flakes, diethyl ether, toluene, and tetrahydrofuran . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-Chlorocyclopropyl)oxirane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including triazole fungicides.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including resins and plasticizers.
Mechanism of Action
The mechanism of action of 2-(1-chlorocyclopropyl)oxirane involves its interaction with molecular targets through nucleophilic substitution and ring-opening reactions. The compound can form hydrogen-bonded complexes with acids and bases, facilitating various chemical transformations . The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-chlorocyclopropyl)oxirane include:
- 2-(1-Chlorocyclopropyl)-2-(2-chlorophenyl)methyl oxirane
- 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol
Uniqueness
This compound is unique due to its specific chemical structure, which combines a chlorocyclopropyl group with an oxirane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2567498-99-9 |
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Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
2-(1-chlorocyclopropyl)oxirane |
InChI |
InChI=1S/C5H7ClO/c6-5(1-2-5)4-3-7-4/h4H,1-3H2 |
InChI Key |
BOZOLHIVYMBAMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2CO2)Cl |
Purity |
95 |
Origin of Product |
United States |
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